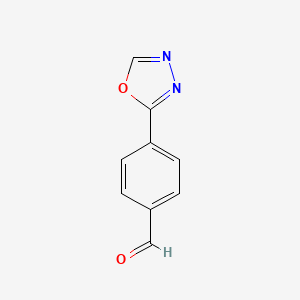
4-(1,3,4-Oxadiazol-2-yl)benzaldehyde
Descripción general
Descripción
4-(1,3,4-Oxadiazol-2-yl)benzaldehyde is a compound with the CAS Number: 545424-46-2 and a molecular weight of 174.16 . It is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C . The IUPAC name for this compound is 4-(1,3,4-oxadiazol-2-yl)benzaldehyde .
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives, such as 4-(1,3,4-Oxadiazol-2-yl)benzaldehyde, involves various methods . These techniques could be used in the future in medicine and agriculture .Molecular Structure Analysis
The oxadiazole molecule is composed of two nitrogen atoms and one oxygen atom, forming a five-membered heterocyclic ring . Structures of this type have been successfully used in the treatment of various diseases in humans and animals, and play an important role in modern agriculture .Chemical Reactions Analysis
A novel series of compounds, namely 3-(4-(4-(1,3,4-oxadiazol-2-yl)-1H-imidazol-2-yl)phenyl)-1,2,4-oxadiazoles, were meticulously designed using FBDD efforts and synthesized . The synthesized compounds underwent thorough characterization using 1HNMR, 13CNMR, HRMS, and mass spectrum analyses .Physical And Chemical Properties Analysis
4-(1,3,4-Oxadiazol-2-yl)benzaldehyde is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C .Aplicaciones Científicas De Investigación
- Research Findings :
- Research Findings :
- Research Findings :
Anticancer Properties
Diverse Biological Activities
Anti-Infective Agents
Cell Cycle Arrest and Tubulin Inhibition
Mecanismo De Acción
Target of Action
Many oxadiazole derivatives are known to act on enzymes such as thymidylate synthase, histone deacetylase (hdac), topoisomerase ii, telomerase, and thymidine phosphorylase . These enzymes play crucial roles in various cellular processes, including DNA replication, gene expression, and cell proliferation .
Mode of Action
It’s known that oxadiazole derivatives can inhibit the activity of certain enzymes, thereby disrupting cellular processes . For instance, by inhibiting thymidylate synthase, these compounds can interfere with DNA synthesis and cell division . Similarly, by inhibiting HDAC, they can affect gene expression and induce cell cycle arrest .
Biochemical Pathways
Based on the known targets of oxadiazole derivatives, it can be inferred that this compound may affect pathways related to dna synthesis, gene expression, and cell proliferation . The downstream effects of these disruptions could include cell cycle arrest, apoptosis, and reduced tumor growth .
Pharmacokinetics
The compound’s molecular weight (17416) and solid physical form suggest that it may have good bioavailability .
Result of Action
Based on the known effects of oxadiazole derivatives, it can be inferred that this compound may induce cell cycle arrest, apoptosis, and reduced tumor growth .
Action Environment
The compound’s storage temperature (2-8°c in an inert atmosphere) suggests that it may be sensitive to temperature and oxygen exposure .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-(1,3,4-oxadiazol-2-yl)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2/c12-5-7-1-3-8(4-2-7)9-11-10-6-13-9/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZQDAKKBCZMUTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=NN=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,3,4-Oxadiazol-2-yl)benzaldehyde | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


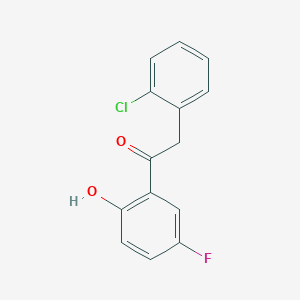
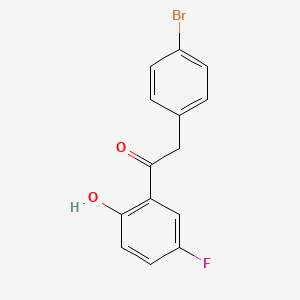

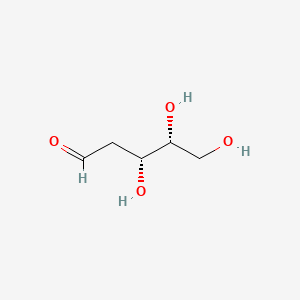



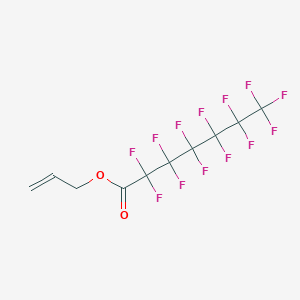

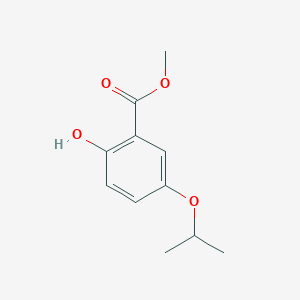
![Ethyl 2-[(tert-butoxycarbonyl)amino]-3-phenylpropanoate](/img/structure/B3042218.png)

![3-[4-(trifluoromethyl)phenoxy]propanoic Acid](/img/structure/B3042221.png)